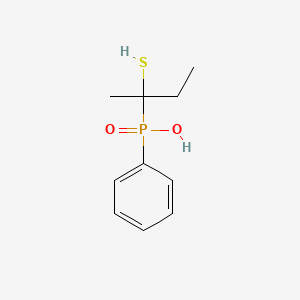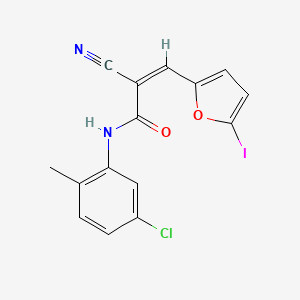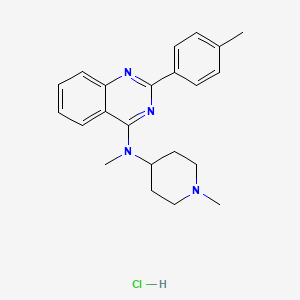
(1-mercapto-1-methylpropyl)phenylphosphinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-mercapto-1-methylpropyl)phenylphosphinic acid, also known as BMEDA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BMEDA is a phosphinic acid derivative that contains a thiol group, which makes it a useful ligand for metal ion coordination. This compound is synthesized through a multistep process involving the reaction of phenylphosphonic dichloride with 3-mercaptopropylamine, followed by the reaction with methyl iodide.
Mecanismo De Acción
(1-mercapto-1-methylpropyl)phenylphosphinic acid acts as a bidentate ligand, coordinating with metal ions through its thiol and phosphinic acid groups. The coordination of this compound with metal ions can result in changes in the metal ion's electronic structure, which can affect its reactivity and catalytic activity. The coordination of this compound with metal ions has also been shown to enhance the stability and solubility of metal complexes.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and has been used in the treatment of metal poisoning. It has also been studied for its potential as a therapeutic agent for various diseases, including cancer. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1-mercapto-1-methylpropyl)phenylphosphinic acid has several advantages for use in lab experiments, including its ability to coordinate with various metal ions, its low toxicity, and its stability. However, this compound may have limitations in certain applications due to its relatively low solubility in water and its potential to form insoluble complexes with some metal ions.
Direcciones Futuras
Future research on (1-mercapto-1-methylpropyl)phenylphosphinic acid could focus on the development of new metal complexes for catalysis and materials science applications. This compound could also be further studied for its potential as a therapeutic agent for cancer and other diseases. In addition, research could be conducted to improve the solubility and stability of this compound and its metal complexes.
Métodos De Síntesis
The synthesis of (1-mercapto-1-methylpropyl)phenylphosphinic acid involves a multistep process that starts with the reaction of phenylphosphonic dichloride with 3-mercaptopropylamine to form (3-mercaptopropyl)phenylphosphonic acid. This intermediate is then reacted with methyl iodide to form this compound. The overall reaction can be represented as follows:
Phenylphosphonic dichloride + 3-Mercaptopropylamine → (3-Mercaptopropyl)phenylphosphonic acid
(3-Mercaptopropyl)phenylphosphonic acid + Methyl iodide → this compound
Aplicaciones Científicas De Investigación
(1-mercapto-1-methylpropyl)phenylphosphinic acid has been extensively studied for its ability to coordinate with various metal ions, including copper, zinc, and nickel. It has been used as a ligand in the synthesis of metal complexes for various applications, such as catalysis, electrochemistry, and materials science. This compound has also been used in the development of sensors for metal ion detection, as well as in the treatment of metal poisoning.
Propiedades
IUPAC Name |
phenyl(2-sulfanylbutan-2-yl)phosphinic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15O2PS/c1-3-10(2,14)13(11,12)9-7-5-4-6-8-9/h4-8,14H,3H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGIGSPBCHIEAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(P(=O)(C1=CC=CC=C1)O)S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15O2PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aS*,5S*,9aS*)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-(3-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5019144.png)
![4-methyl-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5019150.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-ethyl-2-thienyl)carbonyl]piperazine](/img/structure/B5019158.png)


![3-(1,3-benzodioxol-5-yl)-5-(methoxyacetyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5019199.png)
![3-{[(1-methyl-2-phenylethyl)amino]methylene}-2,5-pyrrolidinedione](/img/structure/B5019207.png)
![1-[bis(2-hydroxyethyl)amino]-3-(3,6-dibromo-9H-carbazol-9-yl)-2-propanol](/img/structure/B5019212.png)
![4-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-1,2-benzenediol](/img/structure/B5019219.png)

![5-[(benzylamino)sulfonyl]-2,4-dichloro-N-(2-nitrophenyl)benzamide](/img/structure/B5019242.png)
![4-[benzyl(methylsulfonyl)amino]-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B5019255.png)
